![molecular formula C20H18N4OS B2518626 6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894053-84-0](/img/structure/B2518626.png)
6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class, which has been the subject of various studies due to its potential pharmaceutical applications. These compounds have been explored for their anxiolytic, antitumor, antioxidant, and central nervous system activities, making them of significant interest in medicinal chemistry.
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions with various starting materials and conditions tailored to introduce different substituents onto the core structure. For instance, the synthesis of similar compounds has been reported using acetic acid or hydroxylamine and hydrazine for cyclocondensation reactions . Additionally, the introduction of a methoxyphenyl group can be achieved through reactions with phenacyl bromide in ethyl acetate . These methods highlight the versatility and complexity of synthesizing such heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives is characterized by a heterocyclic core, which can be further modified with various substituents. The structure of these compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD . Density functional theory (DFT) calculations and Hirshfeld surface analysis have been employed to understand the electronic properties and intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The [1,2,4]triazolo[4,3-b]pyridazine derivatives undergo various chemical reactions, including cyclocondensation with hydroxylamine or hydrazine . These reactions can lead to the formation of new ring systems and introduce additional functional groups, which can significantly alter the biological activity of the compounds. The reactivity of these compounds is influenced by the nature of the substituents and the conditions under which the reactions are carried out.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are influenced by their molecular structure. The presence of electron-donating or withdrawing groups, such as a methoxyphenyl moiety, can affect the electron density distribution, HOMO-LUMO energy gap, and global reactivity descriptors . These properties are crucial for understanding the interaction of these compounds with biological targets, such as their ability to inhibit tubulin polymerization or bind to the colchicine binding site on microtubules . The compounds' solubility, stability, and reactivity are also important for their pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Anticancer Activity
Compounds related to "6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" have demonstrated promising antineoplastic activities against a wide range of cancer cell lines. For instance, derivatives of this compound have shown significant antitumor activity in vitro on 60 lines of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. This indicates their potential as core structures for developing new effective anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020).
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-14-5-3-4-6-16(14)13-26-20-22-21-19-12-11-18(23-24(19)20)15-7-9-17(25-2)10-8-15/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRYFGYUVDGRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.